![molecular formula C40H58N4O4S B1654907 2-(dicyclohexylamino)-N-[4-[4-[[2-(dicyclohexylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide CAS No. 2907-88-2](/img/structure/B1654907.png)
2-(dicyclohexylamino)-N-[4-[4-[[2-(dicyclohexylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide
Overview
Description
Chemical Reactions Analysis
The compound contains several functional groups that could undergo a variety of chemical reactions. For example, the amide groups could participate in addition-elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of multiple dicyclohexylamino groups could impact its solubility and reactivity .Scientific Research Applications
Crystal Structure Studies
- Crystal Structure Analysis: The compound's analogs, such as N4-acetylsulfadiazine, have been studied for their crystal structures. For example, the X-ray structure of a copper(II) complex with N4-acetylsulfadiazine showed a centrosymmetric configuration and moderate growth inhibition of bacteria in vitro. This research highlights the compound's potential in the development of new antibacterial agents with unique structural properties (Obaleye, Caira, & Tella, 2008).
Synthesis of New Compounds
- Synthesis of Heterocyclic Compounds: Derivatives of the compound have been synthesized, exploring their potential as antimicrobial agents. For example, novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives incorporatinga sulfamoyl moiety were synthesized for use as antimicrobial agents. This underscores the significance of this compound in creating new pharmacologically active molecules (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antimicrobial Activity
- Antimicrobial Evaluation: The compound's derivatives have been actively researched for their antimicrobial properties. For instance, various novel derivatives were synthesized and screened for antimicrobial activity, demonstrating promising results. This indicates the compound's relevance in the development of new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
Application in Material Science
- Electron Coupling in Chromophores: Research into the compound's derivatives in the context of material science, particularly in two-photon absorption, has been conducted. Studies reveal that electron coupling due to π-electron delocalization in these compounds leads to a significant enhancement of two-photon absorption, indicating potential applications in photonics and materials science (Wang et al., 2008).
Mechanism of Action
Target of Action
NSC37249, also known as 2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide, primarily targets the adenovirus cysteine proteinase AVP . This proteinase is critical for virion assembly and maturation .
Mode of Action
NSC37249 acts as a potent and selective inhibitor against adenovirus AVP . It targets simultaneously the AVP co-factor pVIc N-terminal binding pocket and the AVP-pVIc substrate-binding site . This dual targeting blocks both the formation of the AVP-pVIc active complex and its catalytic activity .
Biochemical Pathways
The inhibition of the adenovirus AVP disrupts the viral life cycle, specifically the assembly and maturation of virions . This can lead to a reduction in viral load and potentially halt the progression of infections caused by adenoviruses.
Result of Action
By inhibiting the adenovirus AVP, NSC37249 can prevent the assembly and maturation of new virions . This can lead to a decrease in viral replication and potentially control the spread of the virus within the host.
properties
IUPAC Name |
2-(dicyclohexylamino)-N-[4-[4-[[2-(dicyclohexylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58N4O4S/c45-39(29-43(33-13-5-1-6-14-33)34-15-7-2-8-16-34)41-31-21-25-37(26-22-31)49(47,48)38-27-23-32(24-28-38)42-40(46)30-44(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h21-28,33-36H,1-20,29-30H2,(H,41,45)(H,42,46) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYJJPSTWWRURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CN(C4CCCCC4)C5CCCCC5)C6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284445 | |
Record name | n,n'-(sulfonyldibenzene-4,1-diyl)bis[2-(dicyclohexylamino)acetamide](non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2907-88-2 | |
Record name | NSC37249 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,n'-(sulfonyldibenzene-4,1-diyl)bis[2-(dicyclohexylamino)acetamide](non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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